

O-(3-Hydroxypropyl)hydroxylamine structure and molecular weight

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Compound of Interest

Compound Name: 3-(Aminoxy)propan-1-OL

CAS No.: 343925-76-8

Cat. No.: B1601118

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Technical Monograph: O-(3-Hydroxypropyl)hydroxylamine Advanced Linker Chemistry for Bioconjugation and Drug Discovery Executive Summary

O-(3-Hydroxypropyl)hydroxylamine (CAS: 343925-76-8), also known as **3-(Aminoxy)propan-1-ol**, is a specialized heterobifunctional linker critical to modern chemical biology and pharmaceutical development. Distinguished by its aminoxy (

) moiety, this molecule exhibits the "alpha-effect," rendering it significantly more nucleophilic than standard primary amines at acidic pH. This unique reactivity profile enables highly chemoselective ligation with aldehydes and ketones to form oxime linkages, which possess superior hydrolytic stability compared to hydrazones and imines.

This guide details the structural properties, validated synthetic protocols, and mechanistic applications of O-(3-Hydroxypropyl)hydroxylamine, designed for researchers requiring high-

fidelity bioconjugation strategies.

Chemical Identity & Structural Analysis[1]

Property	Data
IUPAC Name	3-(Aminoxy)propan-1-ol
Common Synonyms	O-(3-Hydroxypropyl)hydroxylamine; 3-Aminoxy-1-propanol
CAS Number	343925-76-8 (Free Base); Note: Often sold as HCl salt
Molecular Formula	
Molecular Weight	91.11 g/mol
SMILES	ONCCCO
InChI Key	PXQPEWCWJHDTJO-UHFFFAOYSA-N
Physical State	Colorless oil (Free Base); White crystalline solid (HCl salt)
Solubility	Highly soluble in water, methanol, DMSO, and DMF.

Structural Functionality

The molecule is a C3-spacer heterobifunctional linker featuring two distinct reactive termini:

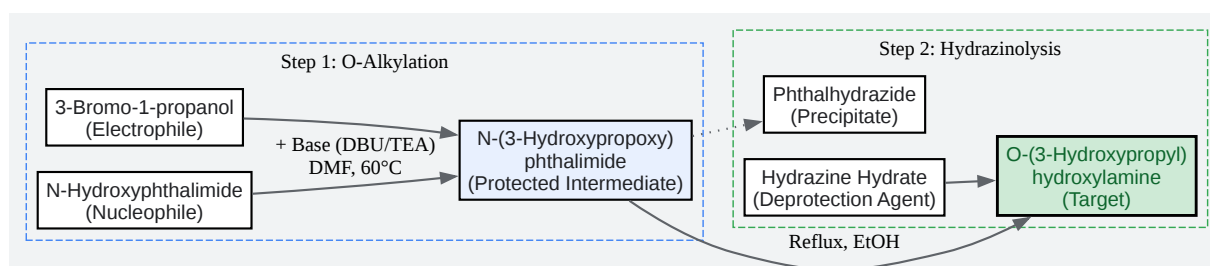
- Aminoxy Group (): A super-nucleophile tailored for "Click" chemistry (Oxime Ligation) with carbonyls. It is protonated at low pH (), allowing selective reaction in the presence of lysine residues ().
- Primary Hydroxyl Group ()

): A versatile handle for further derivatization (e.g., tosylation, phosphoramidite synthesis) or solubility enhancement.

Synthetic Methodology: The Modified Gabriel Protocol[2]

The most robust synthesis of O-substituted hydroxylamines utilizes N-hydroxyphthalimide (NHPI) as a masked ammonia equivalent. This prevents over-alkylation and ensures mono-substitution.

Reaction Scheme



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Caption: Two-step synthesis via N-hydroxyphthalimide protection. Step 1 locks the stoichiometry; Step 2 releases the free amine.

Detailed Protocol

Step 1: Synthesis of N-(3-Hydroxypropoxy)phthalimide

Reagents: N-Hydroxyphthalimide (1.0 eq), 3-Bromo-1-propanol (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), DMF (Dry).

- Dissolution: Dissolve N-hydroxyphthalimide in anhydrous DMF under an inert atmosphere ().

- Activation: Add DBU dropwise. The solution will turn deep red/orange due to the formation of the N-hydroxyphthalimide anion.
- Alkylation: Add 3-bromo-1-propanol slowly. Heat the mixture to 60–70°C for 4–12 hours.
- Monitoring (Self-Validating): Monitor by TLC (EtOAc/Hexane). The starting material (NHPI) spot will disappear, and a less polar product spot will appear.
- Workup: Pour into ice water. The product often precipitates as a white solid. If not, extract with EtOAc, wash with brine, and dry over

Step 2: Deprotection (Hydrazinolysis)

Reagents: Intermediate from Step 1, Hydrazine monohydrate () (3.0 eq), Ethanol.

- Reaction: Dissolve the phthalimide intermediate in Ethanol. Add hydrazine monohydrate.
- Reflux: Heat to reflux for 1–2 hours. A bulky white precipitate (phthalhydrazide) will form rapidly.
- Filtration: Cool the mixture and filter off the phthalhydrazide solid.
- Purification: Concentrate the filtrate. The residue is the crude aminoxy product.
 - Purification Tip: For high purity, convert to the HCl salt by adding 1M HCl in dioxane/ether, causing the salt to precipitate.

Reactivity Profile & Mechanism

The Alpha-Effect & Chemoselectivity

The adjacent oxygen atom donates electron density into the amine nitrogen's lone pair, raising the HOMO energy. This makes the aminoxy group (

) significantly more nucleophilic than a standard alkyl amine (

), despite being less basic (

~4.5 vs ~10).

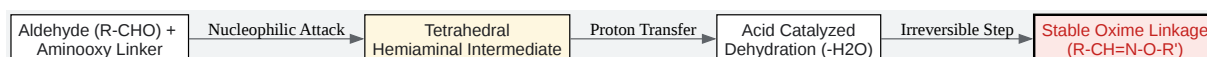
Key Implication: You can perform conjugations at pH 4.0–5.0. At this pH, lysine

-amines are protonated (

) and unreactive, while the aminoxy group remains unprotonated and reactive towards aldehydes.

Oxime Ligation Mechanism

The reaction with an aldehyde or ketone proceeds via a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration.



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Caption: Mechanism of oxime ligation. The final bond is thermodynamically stable and resistant to hydrolysis.

Stability Matrix: Oxime vs. Hydrazone

Linkage Type	Structure	Hydrolytic Stability (pH 5-7)	Application
Oxime		High (> months)	Permanent labeling, ADCs
Hydrazone		Low/Moderate (~ hours/days)	pH-cleavable drug release

Applications in Drug Development[3]

Glycoconjugate Vaccines & Neoglycoproteins

Researchers use O-(3-Hydroxypropyl)hydroxylamine to tag reducing sugars. The aminoxy group reacts with the aldehyde form of the reducing sugar (in equilibrium with the hemiacetal) to "capture" the glycan as a stable oxime. The free hydroxyl group is then used to attach the glycan to a carrier protein or array surface.

Antibody-Drug Conjugates (ADCs)

This molecule serves as a non-cleavable linker spacer.

- Protocol: The hydroxyl group is activated (e.g., to an NHS-carbonate or maleimide).
- Conjugation: The aminoxy end is reacted with a ketone-tagged antibody (generated via enzymatic oxidation of glycans or non-natural amino acid incorporation).

PROTACs (Proteolysis Targeting Chimeras)

The short C3 alkyl chain provides a defined spatial separation between the E3 ligase ligand and the target protein ligand. The rigidity of the oxime bond (restricted rotation) can be beneficial for orienting the ternary complex.

Analytical Characterization

To validate the synthesis of O-(3-Hydroxypropyl)hydroxylamine, compare your data against these expected values.

NMR (400 MHz, or)

- 3.65 ppm (t, 2H): Triplet corresponding to
(adjacent to hydroxyl).
- 3.55 ppm (t, 2H): Triplet corresponding to
(adjacent to aminoxy).
- 1.75 ppm (quin, 2H): Quintet for the central methylene

- Validation Check: If aromatic peaks (7.7–7.9 ppm) are present, the phthalimide deprotection is incomplete.

Mass Spectrometry (ESI-MS)

- Expected

: 92.12 m/z.

- Salt Form: If analyzing the HCl salt, look for the free base mass in positive mode; the chloride ion will not contribute to the parent peak mass.

References

- Synthesis & Properties of Aminoxy Reagents
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 - Source: ChemBioChem / NCBI PubMed Central.
 - Relevance: Validates the stability and synthetic utility of N,O-hydroxylamine linkers in biological systems.
 - URL: [\[Link\]](#)
- Oxime Ligation Stability
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 - Source: Chemical Reviews (ACS Public
 - Relevance: Definitive review on the superior stability of oximes compared to hydrazones and their reaction kinetics.
 - URL: [\[Link\]](#)
- Chemical Identity Verification
 - Title: **3-(Aminoxy)propan-1-ol** (CAS 343925-76-8) Entry. [\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Source: Reagentia / Chemical Suppliers. [\[4\]](#)
 - Relevance: Confirms CAS number and commercial availability of the specific C3-linker.

- URL:[[Link](#)]
- Gabriel Synthesis Methodology
 - Title: Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogen
 - Source:Scientific Reports / NIH.
 - Relevance: Provides context on the N-hydroxyphthalimide intermedi
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- 3. 3-(Aminoxy)propan-1-ol (1 x 1 g) | Reagentia [reagentia.eu]
- 4. Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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